CID 9809333

Description

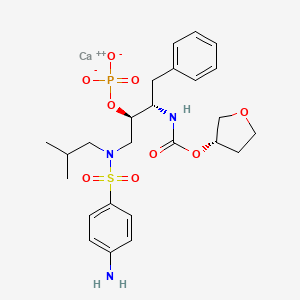

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Fosamprenavir is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed. Amprenavir is an inhibitor of HIV-1 protease. During HIV replication, HIV protease cleaves viral polypeptide products of the Gag and Gag-Pol genes to form structural proteins of the virion core and essential viral enzymes. Amprenavir interferes with this process by binding to the active site of HIV-1 protease, thereby preventing the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature non-infectious viral particles. Fosamprenavir is a prodrug of amprenavir, an inhibitor of HIV protease. ...Fosamprenavir is rapidly converted to amprenavir by cellular phosphatases in vivo. Amprenavir is an inhibitor of HIV-1 protease. Amprenavir binds to the active site of HIV-1 protease and thereby prevents the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature noninfectious viral particles. |

|---|---|

CAS No. |

226700-81-8 |

Molecular Formula |

C25H36CaN3O9PS |

Molecular Weight |

625.7 g/mol |

IUPAC Name |

calcium [(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate |

InChI |

InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/t21-,23-,24+;/m0./s1 |

InChI Key |

XOGQXKBFJZURRD-HQROKSDRSA-N |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca] |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca] |

Appearance |

Assay:≥98%A crystalline solid |

Other CAS No. |

226700-81-8 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

solubility |

White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/ 6.85e-01 g/L |

Synonyms |

(3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-1-(phenylmethyl)-2-(phosphonooxy)propyl)carbamic acid C-(tetrahydro-3-furanyl) ester fos-amprenavir fosamprenavir fosamprenavir calcium GW 433908 GW 433908G GW 908 GW-433908 GW-433908G GW-908 GW433908 GW433908G GW908 cpd Lexiva VX 175 VX-175 VX175 cpd |

Origin of Product |

United States |

Chemical and Physical Properties

Fosamprenavir (B192916) calcium is the calcium salt of fosamprenavir. nih.gov The addition of the phosphate (B84403) ester and its formulation as a calcium salt significantly improves the aqueous solubility of the parent drug, amprenavir (B1666020). nih.govchemicalbook.com

| Property | Data |

| Molecular Formula | C₂₅H₃₄CaN₃O₉PS nih.gov |

| Molecular Weight | 623.7 g/mol nih.gov |

| Appearance | Crystalline solid portico.org |

| Solubility | Sparingly soluble in water but freely soluble in acetonitrile, DMF, DMSO, ethanol, and methanol (B129727). researchgate.net |

| Melting Point | Data not consistently available. |

| IUPAC Name | calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate nih.gov |

Prodrug Activation and Bioconversion Pathways

Enzymatic Hydrolysis Mechanisms of Fosamprenavir (B192916) to Amprenavir (B1666020)

The principal mechanism for the activation of fosamprenavir is enzymatic hydrolysis, which cleaves the phosphate (B84403) group to yield amprenavir and inorganic phosphate. nih.govfda.govijbpas.com

Cellular phosphatases, enzymes abundantly present in the intestinal epithelium, are responsible for the hydrolysis of fosamprenavir. drugbank.comnih.govijbpas.commedchemexpress.com Specifically, alkaline phosphatase in the intestinal lumen has been identified as the primary enzyme driving this conversion. nih.govnih.gov This enzymatic action occurs rapidly as the drug is absorbed, ensuring that predominantly amprenavir reaches the systemic circulation. nih.govfda.gov

Research has focused on understanding the kinetics of this enzymatic process. Studies utilizing bovine alkaline phosphatase have demonstrated the conversion of fosamprenavir to amprenavir. sdu.dkresearchgate.net One in-vitro study observed that at a concentration of 53 U/mL, bovine alkaline phosphatase facilitated a fast bioconversion of fosamprenavir. sdu.dk The time to reach peak plasma concentration (Tmax) of amprenavir after a single dose of fosamprenavir typically ranges from 1.5 to 4 hours, indicating a rapid absorption and conversion process. nih.govfda.gov

The following table summarizes the key enzymes and their roles in the bioconversion of fosamprenavir.

| Enzyme | Location | Role in Bioconversion |

| Cellular Phosphatases | Intestinal Epithelium | General class of enzymes responsible for hydrolysis. drugbank.comnih.govmedchemexpress.com |

| Alkaline Phosphatase | Intestinal Lumen | Primary enzyme identified for the cleavage of the phosphate group from fosamprenavir. nih.govnih.gov |

| Cytochrome P450 3A4 (CYP3A4) | Liver | Metabolizes the active moiety, amprenavir, after its formation. drugbank.comnih.govfda.gov |

Intracellular Localization of Prodrug Conversion Processes

The conversion of fosamprenavir to amprenavir is primarily localized to the gastrointestinal tract, specifically within the cells of the gut epithelium during absorption. drugbank.comfda.govpatsnap.com This site-specific conversion is advantageous as it delivers the active drug directly into the bloodstream. Preclinical studies suggest that fosamprenavir is almost entirely converted to amprenavir at or near the intestinal epithelium. nih.gov

Identification and Characterization of Bioconversion Intermediates

The bioconversion of fosamprenavir is a direct hydrolysis reaction, yielding two main products: the active drug, amprenavir, and inorganic phosphate. nih.govfda.govijbpas.com Currently, the scientific literature does not extensively detail any stable, intermediate compounds formed during this rapid enzymatic cleavage. The process is generally considered a direct conversion.

Efficiency and Completeness of Prodrug to Active Moiety Conversion

The conversion of fosamprenavir to amprenavir is remarkably efficient and nearly complete. nih.govfda.govijbpas.com Preclinical data indicate that approximately 99% of fosamprenavir is converted to amprenavir at the intestinal epithelium. nih.gov This high conversion rate ensures that minimal amounts of the inactive prodrug enter the systemic circulation, maximizing the bioavailability of the active compound, amprenavir. nih.gov

The table below presents pharmacokinetic parameters that reflect the efficiency of the conversion process.

| Parameter | Description | Value/Observation | Citation |

| Conversion Efficiency | Percentage of fosamprenavir converted to amprenavir. | Approximately 99% in preclinical studies. | nih.gov |

| Time to Peak Concentration (Tmax) of Amprenavir | Time after administration of fosamprenavir to reach maximum plasma concentration of amprenavir. | 1.5 to 4 hours (median 2.5 hours). | nih.govfda.gov |

| Systemic Exposure of Fosamprenavir | Amount of unchanged fosamprenavir in the bloodstream after oral administration. | Minimal. | nih.gov |

Structural and Functional Dynamics of HIV-1 Protease

HIV-1 protease is an essential enzyme for the virus's life cycle, classifying it as a prime target for antiretroviral therapy. proteopedia.orgmdpi.com Structurally, it is a homodimer, meaning it is composed of two identical protein subunits. proteopedia.orgnih.gov Each subunit is a 99-amino-acid polypeptide chain. proteopedia.orgresearchgate.net The two subunits assemble symmetrically to form the functional enzyme, creating a unique interface where the active site is located. proteopedia.orgnih.gov

A critical feature of the active site is the conserved Asp-Thr-Gly (Asp25, Thr26, Gly27) catalytic triad, which is characteristic of aspartic proteases. proteopedia.orgwikipedia.org Each monomer contributes one of the two essential catalytic aspartic acid residues (Asp25 and Asp25'), which lie at the center of the enzyme's active site. researchgate.netwikipedia.org The enzyme is only active in its dimeric form. researchgate.net

The structure of the protease also includes two flexible β-hairpin structures known as "flaps," which cover the active site cavity. proteopedia.orgmdpi.com These flaps (typically residues 46-54) are highly dynamic. proteopedia.org In the unbound state, the flaps are in an "open" or "semi-open" conformation, allowing the substrate (the viral polyprotein) to access the active site. proteopedia.org Upon substrate binding, the flaps move to a "closed" conformation, trapping the substrate and positioning it correctly for cleavage. proteopedia.org This conformational change is crucial for the enzyme's catalytic function. proteopedia.orgmdpi.com

The primary function of HIV-1 protease is to cleave newly synthesized Gag and Gag-Pol polyproteins. nih.govresearchgate.net These large precursor proteins must be cut at specific sites to release individual structural proteins (like matrix and capsid) and functional enzymes (like reverse transcriptase and integrase) necessary for the virus to mature into an infectious virion. nih.govresearchgate.net Without this precise cleavage, the viral particles are assembled incorrectly and remain immature and non-infectious. patsnap.comfda.gov

Molecular Interactions of Amprenavir with the Protease Active Site

Amprenavir achieves its inhibitory effect by binding tightly and reversibly to the active site of the HIV-1 protease. patsnap.comdrugbank.com Its chemical structure is designed to mimic the tetrahedral transition state of the natural peptide substrates that the protease cleaves. proteopedia.org This mimicry allows it to fit snugly within the active site cavity, preventing the natural Gag-Pol polyprotein from binding. proteopedia.orgdrugbank.com

The binding is stabilized by a network of molecular interactions between the inhibitor and the amino acid residues of the protease. Key interactions include:

Hydrogen Bonds: The central hydroxyl group of amprenavir forms strong hydrogen bonds with the catalytic aspartate residues, Asp25 and Asp25', in the active site. nih.gov Additional hydrogen bonds are formed with the main chain atoms of other active site residues, such as Gly27, Asp29, and Asp30. nih.govtandfonline.comtandfonline.com

Hydrophobic Interactions: The various non-polar groups of amprenavir, such as its aniline (B41778) and tetrahydrofuran (B95107) moieties, engage in significant van der Waals and hydrophobic interactions with hydrophobic pockets within the active site. nih.govtandfonline.com These pockets are lined with residues like Val32, Ile50, Pro81, Val82, and Ile84. nih.govtandfonline.com

Water-Mediated Interactions: A highly conserved water molecule, often referred to as the "flap water," plays a crucial role in mediating the interaction between the inhibitor and the enzyme's flexible flaps. nih.gov This water molecule typically forms a tetrahedral network of hydrogen bonds connecting the inhibitor (specifically, its sulfonamide group) to the main chain atoms of the flap residues, such as Ile50 and Ile50'. nih.gov

These combined interactions give amprenavir a high affinity for the protease active site, making it a potent competitive inhibitor. nih.gov

| Residue(s) | Location | Primary Interaction Type | Significance |

|---|---|---|---|

| Asp25, Asp25' | Catalytic Site | Hydrogen Bonding | Mimics the transition state; anchors the inhibitor. nih.govtandfonline.com |

| Gly27, Asp29, Asp30 | Active Site | Hydrogen Bonding | Further stabilizes inhibitor binding. nih.govtandfonline.com |

| Ile50, Ile50' | Flap Region | Water-Mediated Hydrogen Bonding | Stabilizes the closed flap conformation over the inhibitor. nih.gov |

| Pro81, Val82, Ile84 | Substrate-Binding Region | Hydrophobic Interactions | Contributes to binding affinity by interacting with non-polar parts of the inhibitor. tandfonline.com |

Enzyme Kinetics of HIV-1 Protease Competitive Inhibition by Amprenavir

Amprenavir functions as a competitive inhibitor of HIV-1 protease. patsnap.com In classical enzyme kinetics, a competitive inhibitor vies with the natural substrate for binding to the enzyme's active site. The inhibitor's binding is reversible, and increasing the substrate concentration can overcome the inhibition. portlandpress.com

The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Ki value indicates a more potent inhibitor. Amprenavir exhibits potent inhibition with a Ki value in the sub-nanomolar range against wild-type HIV-1 protease. nih.gov

However, some studies suggest a more complex inhibitory mechanism for amprenavir. Kinetic analyses have shown that amprenavir, along with the related drug darunavir (B192927), can exhibit a mixed-type competitive-uncompetitive inhibition pattern. nih.gov This model suggests that besides binding to the active site of the free enzyme (competitive inhibition), the inhibitor may also bind to a second, allosteric site on the enzyme-substrate complex (uncompetitive inhibition). nih.govportlandpress.com This dual mechanism could contribute to its high potency and its effectiveness against certain drug-resistant viral strains. nih.gov

The development of drug resistance, through mutations in the protease gene, can significantly alter the enzyme's kinetics. For example, the V82F/I84V double mutation can increase the Ki for amprenavir by approximately 100-fold, signifying a substantial decrease in binding affinity and efficacy. acs.org

| Parameter | Value | Significance |

|---|---|---|

| Inhibition Constant (Ki) | ~0.6 nM (for wild-type) | Indicates very high affinity for the HIV-1 protease active site. nih.gov |

| Mechanism of Inhibition | Primarily Competitive; potential for Mixed-Type | Binds to the active site, preventing substrate binding. patsnap.comnih.gov May also bind to a second site, enhancing inhibition. nih.gov |

Impact on Viral Gag-Pol Polyprotein Cleavage and Virion Maturation

The ultimate consequence of HIV-1 protease inhibition by amprenavir is the disruption of the viral maturation process. patsnap.comfda.gov The Gag and Gag-Pol polyproteins are the natural substrates for the protease. researchgate.net In an untreated, infected cell, these polyproteins are synthesized, transported to the cell membrane, and assembled into new, budding viral particles. researchgate.net

The protease's job is to cleave these polyproteins at a minimum of nine distinct sites in a precise, ordered sequence. nih.govnih.gov This cleavage releases the structural and functional proteins that then rearrange to form the dense, conical core characteristic of a mature, infectious virion. researchgate.netresearchgate.net

By blocking the protease's active site, amprenavir prevents this essential cleavage cascade. patsnap.comdrugbank.com As a result, the Gag-Pol polyproteins remain largely intact. fda.gov This leads to the production and release of viral particles that are structurally immature. fda.govdrugbank.com These virions lack the properly formed core and organized internal structures, rendering them non-infectious and incapable of propagating the infection to other cells. patsnap.comresearchgate.net Therefore, the therapeutic effect is not to kill the virus directly but to drastically reduce the production of new, infectious viral progeny, thereby lowering the viral load in the patient. patsnap.com

Furthermore, mutations selected under the pressure of protease inhibitors are not limited to the protease enzyme itself. Mutations can also arise in the Gag polyprotein, particularly at or near the cleavage sites. nih.govnih.gov These mutations can alter how well the mutated protease can cleave the polyprotein, sometimes compensating for a loss of enzyme efficiency or directly contributing to drug resistance. nih.govmdpi.com

Theoretical Frameworks of Protease Inhibitor Efficacy

The development and understanding of protease inhibitors like amprenavir are guided by several theoretical frameworks.

Structure-Based Drug Design: This has been the cornerstone of protease inhibitor development. researchgate.net Detailed X-ray crystal structures of HIV-1 protease, both alone and in complex with substrate analogs or inhibitors, have allowed scientists to design molecules that fit precisely into the active site and form optimal interactions. nih.govresearchgate.net Amprenavir, with its sulfonamide group and simplified chiral structure, was a product of such rational design efforts aimed at improving bioavailability and interaction with the enzyme. nih.govtandfonline.com

The Substrate Envelope Hypothesis: To combat drug resistance, a more advanced concept known as the "substrate envelope" has been proposed. nih.govmdpi.com This model defines the consensus volume occupied by all of the natural peptide substrates in the active site. The theory posits that an inhibitor designed to fit snugly within this envelope, without protruding, will be less susceptible to resistance. mdpi.com This is because any mutation in the protease that would repel the inhibitor would also likely hinder the binding of the natural substrates, thereby reducing the virus's own fitness. mdpi.com

Adherence-Resistance Models: The clinical efficacy of protease inhibitors is not solely dependent on molecular interactions but also on patient adherence. Theoretical models have been developed to describe the relationship between adherence levels and the risk of developing drug resistance. oup.com These models show a complex, often bell-shaped curve, where very low adherence provides no drug pressure for resistance to emerge, and very high adherence completely suppresses viral replication, preventing the generation of new mutations. oup.com Moderate or inconsistent adherence creates the ideal conditions for the selection and evolution of drug-resistant viral strains. oup.com These frameworks are crucial for optimizing therapeutic strategies and patient management.

Identification and Characterization of HIV-1 Protease Resistance-Associated Mutations (RAMs)

The development of resistance to amprenavir is a complex process involving the selection of specific mutations in the protease gene. These mutations can be broadly categorized as primary or secondary (accessory). Primary mutations directly impact the binding of the inhibitor to the enzyme, while secondary mutations often compensate for a loss of viral fitness caused by the primary mutations or further enhance resistance. nih.govasm.org

Clinical and in vitro studies have identified several key mutations associated with reduced susceptibility to amprenavir. fda.gov Resistance to amprenavir in patients not previously treated with protease inhibitors typically develops through one of four distinct genetic pathways, characterized by the following primary mutations: I50V, I54L/M, I84V, or the double mutation V32I+I47V. nih.govnih.gov The most common of these is the I50V substitution. nih.goveuropa.eu These primary mutations are often accompanied by secondary, or accessory, mutations, with M46I/L being frequently observed. nih.govnih.gov

In vitro selection experiments, where the virus is cultured in the presence of increasing concentrations of amprenavir, have confirmed that the I50V mutation is a key determinant of resistance. nih.govnih.gov These studies have also identified the sequential accumulation of other mutations, such as L10F, M46I, and I47V, in conjunction with I50V. nih.gov

Table 1: Key Resistance-Associated Mutations for Amprenavir

| Mutation Category | Amino Acid Substitutions |

|---|---|

| Primary Mutations | I50V, I54L/M, I84V, V32I+I47V |

| Common Secondary (Accessory) Mutations | M46I/L, L10F/I/V, L33F |

This table summarizes the primary and common secondary mutations associated with the development of resistance to amprenavir, as identified in clinical and in vitro studies. nih.govnih.goveuropa.euoup.comoup.com

Structural and Conformational Changes Induced by RAMs in HIV-1 Protease

Resistance-associated mutations induce structural and conformational changes in the HIV-1 protease that reduce the binding affinity of amprenavir while maintaining the enzyme's ability to process its natural substrates. These changes often involve subtle rearrangements of the enzyme's active site and surrounding regions. nih.gov

The I50V mutation, a signature mutation for amprenavir resistance, is located at the tip of the protease's flexible flaps, which close over the active site when a substrate or inhibitor is bound. nih.govresearchgate.net The substitution of isoleucine with the smaller valine at this position leads to a reduction in the contact area and van der Waals interactions between the enzyme and amprenavir. asm.orgacs.org This altered interaction is a primary driver of resistance.

Other mutations also contribute to structural changes. For instance, substitutions with larger side chains, such as in the V32I, I54M, and L90M mutants, can result in the formation of new hydrophobic contacts with other residues, including those in the flap regions and the catalytic aspartate residues. nih.gov Conversely, mutations to smaller side chains, as seen in I50V and I54V, can lead to the elimination of existing hydrophobic interactions. nih.gov These alterations in the intricate network of interactions within the protease dimer, particularly within hydrophobic clusters, can lead to rearrangements of the flaps and other loops that accommodate the inhibitor differently, ultimately reducing its binding efficacy. nih.govnih.gov

Functional Consequences of RAMs on Protease Catalytic Activity

The mutations that confer resistance to amprenavir also have significant functional consequences for the catalytic activity of the HIV-1 protease. Often, primary resistance mutations that reduce inhibitor binding also impair the enzyme's ability to process its natural Gag and Gag-Pol polyprotein substrates, leading to a decrease in viral fitness. nih.govasm.org

Kinetic studies have quantified the impact of these mutations. The I50V mutation alone can significantly decrease the catalytic efficiency (kcat/Km) of the protease. asm.org Similarly, the V32I mutant also shows a reduced catalytic efficiency. nih.gov However, the presence of secondary mutations, such as M46I and I47V, can compensate for the reduced enzymatic function of the I50V-containing protease, thereby restoring viral fitness. asm.orgasm.org For example, the triple mutant M46I/I47V/I50V has a higher processing efficiency than the I50V single mutant. asm.org

The following table presents kinetic parameters for wild-type and various amprenavir-resistant protease mutants, illustrating the effects of these mutations on both catalytic efficiency and inhibitor binding.

Table 2: Kinetic Parameters of Amprenavir-Resistant HIV-1 Protease Mutants

| Protease Variant | Relative kcat/Km (%) | Ki (nM) for Amprenavir | Fold Increase in Ki |

|---|---|---|---|

| Wild-Type | 100 | 0.16 | 1 |

| V32I | 30 | 1.6 | 10 |

| I50V | 10 | 4.8 | 30 |

| I54M | Similar to Wild-Type | 0.48 | 3 |

| I54V | Similar to Wild-Type | 0.48 | 3 |

| I84V | Similar to Wild-Type | 0.96 | 6 |

This table shows the relative catalytic efficiency (kcat/Km) and the inhibition constant (Ki) for amprenavir for the wild-type HIV-1 protease and several single-point mutants associated with resistance. Data compiled from research findings. nih.gov

In Vitro Selection Methodologies for Amprenavir-Resistant HIV-1 Variants

The development of amprenavir-resistant HIV-1 variants can be studied in the laboratory using in vitro selection protocols. A common method involves the serial passage of a laboratory strain of HIV-1, such as HIV-1NL4-3, in cell culture (e.g., MT-2 or MT-4 cells) in the presence of gradually increasing concentrations of the drug. researchgate.netnih.govresearchgate.net

This process begins with exposing the virus to a low concentration of amprenavir. researchgate.net As the virus replicates, mutations that confer a survival advantage in the presence of the drug are naturally selected. The viral population that can still replicate at this concentration is then used to infect fresh cells with a slightly higher concentration of amprenavir. This cycle of infection and dose escalation is repeated over numerous passages. researchgate.netnih.gov For example, one study showed that it took 31 passages for the virus to acquire a 500-fold increase in resistance to amprenavir. researchgate.net

Throughout this process, the genetic makeup of the viral protease is monitored by sequencing the proviral DNA from the infected cells. researchgate.net This allows researchers to identify the specific mutations that emerge and become dominant at different stages of drug pressure, providing a detailed timeline of the evolution of resistance. researchgate.netresearchgate.net

Mechanistic Basis of Cross-Resistance Profiles Among HIV Protease Inhibitors

The development of resistance to one protease inhibitor can sometimes lead to reduced susceptibility to other drugs in the same class, a phenomenon known as cross-resistance. However, the cross-resistance profile for amprenavir is distinct from that of many other protease inhibitors. nih.goveuropa.eu

Viruses that have developed resistance to amprenavir through one of its primary pathways (I50V, I54L/M, or V32I+I47V) generally show little to no cross-resistance to other protease inhibitors like saquinavir (B1662171), indinavir (B1671876), and nelfinavir. nih.goveuropa.eu In some cases, amprenavir-selected mutations can even increase susceptibility (hypersusceptibility) to other protease inhibitors. For instance, the M46I/L-I50V double mutation has been shown to increase susceptibility to saquinavir and indinavir in vitro. nih.gov

Conversely, many clinical isolates that are resistant to other protease inhibitors remain susceptible to amprenavir. europa.eunih.gov The I84V mutation is a key exception, as it is associated with cross-resistance to amprenavir when selected by other protease inhibitors. europa.eu The complex patterns of cross-resistance are determined by how specific mutations alter the shape and chemical environment of the protease active site, and how these changes differentially affect the binding of various inhibitors, which have distinct chemical structures. oup.comoup.com For example, mutations at codon 54 affect amprenavir and lopinavir (B192967) differently, with I54L/M being more critical for amprenavir resistance and I54V for lopinavir resistance. oup.comoup.com

Genetic Barrier to Resistance Development for Amprenavir

The "genetic barrier" to resistance refers to the number of specific mutations a virus must accumulate to overcome the selective pressure of a drug. nih.govscispace.comnih.gov A higher genetic barrier implies that the development of clinically significant resistance is more difficult and may take longer.

Protease inhibitors as a class are generally considered to have a high genetic barrier to resistance because multiple mutations are often required to significantly reduce their efficacy while maintaining viral fitness. nih.govresearchgate.net However, the genetic barrier can vary between different protease inhibitors.

For amprenavir, resistance can emerge through several distinct pathways, some of which are initiated by a single primary mutation. nih.gov For example, the I50V mutation alone can confer a measurable decrease in susceptibility. nih.gov This suggests that the initial genetic barrier to developing some level of amprenavir resistance may not be as high as for some other protease inhibitors, like darunavir, which require a greater accumulation of mutations for significant resistance to emerge. nih.govelifesciences.org However, achieving high-level resistance to amprenavir typically requires the accumulation of both primary and compensatory secondary mutations. asm.org Studies comparing the rate of resistance development in vitro have shown that resistance to amprenavir can appear more slowly than to some inhibitors but faster than to others, indicating a moderate genetic barrier. researchgate.net

Synthesis and Manufacturing

The synthesis of fosamprenavir (B192916) calcium is a multi-step process that starts from key intermediates. chemicalbook.comportico.org A common synthetic route involves the phosphorylation of a hydroxyl group on an advanced intermediate of amprenavir (B1666020), followed by the reduction of a p-nitrophenyl group to a p-aminophenyl group. chemicalbook.com

One described synthesis starts with a chiral epoxide which undergoes a series of reactions to introduce the necessary functional groups. portico.org Key steps include the reaction with isobutylamine, protection of amine groups, and condensation with 4-nitrophenylsulfonyl chloride. portico.org The carbamate (B1207046) moiety is introduced using (S)-tetrahydrofuryl imidazole (B134444) carboxylate or a similar reagent. chemicalbook.comportico.org

The final steps involve phosphorylation of the secondary hydroxyl group, often using phosphoryl chloride (POCl₃), followed by hydrolysis. chemicalbook.comnewdrugapprovals.org The nitro group is then reduced to an amino group, typically via hydrogenation using a palladium on carbon (Pd/C) catalyst. newdrugapprovals.orggoogle.com Finally, the fosamprenavir is converted to its calcium salt by reacting it with a suitable calcium source, such as calcium acetate. newdrugapprovals.orggoogle.com

Industrial manufacturing processes must carefully control for impurities, including stereoisomers, to ensure the final product is of high purity. google.comgoogle.com Purification steps, such as recrystallization, are employed to achieve the desired quality standards. google.com

Spectroscopic Analysis

Chemical Synthesis Pathways for Fosamprenavir Calcium

The synthesis of fosamprenavir calcium involves multi-step processes. One described method involves the reaction of a chiral epoxide with isobutylamine, followed by protection with benzyl (B1604629) chloroformate. portico.org Subsequent steps include deprotection and reaction with (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate to form a carbamate (B1207046). google.comportico.org The final key steps involve the introduction of the 4-nitrophenylsulfonyl group, followed by reduction of the nitro group to an amine and phosphorylation to yield fosamprenavir. portico.org The calcium salt is then formed. google.com

A crucial aspect of the synthesis is controlling the formation of impurities, particularly stereoisomers. google.com Purification techniques, such as recrystallization from solvent mixtures like ethanol-water and methanol, are employed to achieve high purity of the final product. google.com

Stereoisomeric Configuration and its Significance

Fosamprenavir calcium possesses three asymmetric carbon centers, which means it can exist as eight potential stereoisomers. google.com However, the therapeutically active form is a single stereoisomer with the (3S)(1S,2R) configuration. pmda.go.jponcohemakey.com This specific stereochemistry is critical for its biological activity, as it dictates the precise three-dimensional arrangement required for binding to the active site of the HIV protease enzyme. nih.gov

The control of stereochemistry during synthesis is paramount to ensure the final product is substantially free of other, undesired stereoisomers. google.com The presence of the (3R) isomer, for example, is considered an impurity that must be minimized during the manufacturing process. google.com The distinct stereoisomeric configuration is fundamental to the drug's efficacy and is a key consideration in its development and production.

Structural Analogues and Precursors in Drug Discovery

Fosamprenavir itself is a prodrug, a precursor that is converted into the active drug, amprenavir (B1666020), in the body. wikipedia.orgdrugbank.com This conversion happens rapidly in the intestinal epithelium. nih.gov The development of fosamprenavir from amprenavir is a prime example of a prodrug strategy to enhance a drug's properties, in this case, improving its formulation and dosing regimen. nih.gov

In the broader context of HIV protease inhibitor discovery, various structural analogues have been explored. The goal of synthesizing analogues is often to improve potency, alter the resistance profile, or enhance pharmacokinetic properties. For instance, darunavir (B192927), another potent HIV protease inhibitor, has its own set of precursors and analogues that have been investigated for their therapeutic potential, including potential anticancer properties. mdpi.com

The development of protease inhibitors is an ongoing process in medicinal chemistry. The study of precursors and structural analogues of drugs like fosamprenavir provides valuable insights for the design of new and more effective antiretroviral agents. This research often focuses on modifying different parts of the molecule, such as the sulfonamide group or the carbamate linkage, to optimize its interaction with the viral protease.

Pharmacokinetic Principles and Biotransformation Pathways

Theoretical Aspects of Oral Absorption and Prodrug Hydrolysis Dynamics

Following oral administration, fosamprenavir (B192916) is rapidly and almost completely hydrolyzed to amprenavir (B1666020) and inorganic phosphate (B84403). fda.govdrugbank.com This conversion is facilitated by cellular phosphatases located in the gut epithelium during the absorption process. fda.govpatsnap.comdrugbank.com The hydrolysis is so extensive and rapid that plasma concentrations of the active amprenavir are detectable within 15 minutes of fosamprenavir administration. nih.govovid.com Peak plasma concentrations of amprenavir are typically reached between 1.5 and 2 hours post-dose. nih.govovid.com The design of fosamprenavir as a prodrug allows for the slow release of amprenavir, which is a key aspect of its therapeutic application. newdrugapprovals.org Unlike its predecessor amprenavir, the absorption of amprenavir from the fosamprenavir tablet formulation is not affected by food. nih.govovid.com

Amprenavir Distribution Characteristics and Tissue Penetration

Once formed, amprenavir exhibits a large volume of distribution. nih.govovid.com The distribution of amprenavir into various tissues is influenced by its physiochemical properties and its interaction with transport proteins. Amprenavir is a known substrate of P-glycoprotein, an efflux transporter that can affect its penetration into certain sanctuary sites. nih.govovid.com Studies have shown that amprenavir penetrates into semen. ovid.com The partitioning of amprenavir into erythrocytes is generally low but tends to increase as plasma concentrations of the drug rise, which reflects a higher proportion of unbound drug at higher concentrations. fda.gov

Hepatic Metabolism of Amprenavir: Cytochrome P450 3A4 (CYP3A4) System

The primary route of elimination for amprenavir is hepatic metabolism, with less than 1% of a dose being excreted unchanged in the urine. nih.gov The biotransformation is almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. fda.govnih.govnih.govoipub.comdrugbank.com Amprenavir not only serves as a substrate for CYP3A4 but also acts as both an inhibitor and an inducer of this enzyme system. nih.govnih.gov Its inhibitory properties are moderate, being greater than that of saquinavir (B1662171) but significantly less potent than ritonavir (B1064). nih.gov

In vitro studies utilizing human liver microsomes have been conducted to characterize the enzyme kinetics of amprenavir metabolism. The formation of the two major oxidative metabolites, M2 and M3, demonstrated Michaelis-Menten kinetics with Km values ranging between 10 and 70 µM. nih.gov Further kinetic analysis has focused on the inhibitory potential of amprenavir on CYP3A4 activity. The Ki value for amprenavir-mediated inhibition of testosterone hydroxylation, a marker for CYP3A4 activity, was determined to be approximately 0.5 µM in human liver microsomes. nih.gov

Table 1: Enzyme Kinetic Parameters for Amprenavir

| Parameter | Value | System/Substrate |

|---|---|---|

| Km (Metabolite Formation) | 10 - 70 µM | Human Liver Microsomes (for metabolites M2 & M3) nih.gov |

| Ki (CYP3A4 Inhibition) | ~0.5 µM | Human Liver Microsomes (Testosterone hydroxylation) nih.gov |

The metabolism of amprenavir by CYP3A4 results in the formation of several oxidative metabolites. fda.govnih.gov In vitro studies have identified five distinct metabolites. nih.gov The two principal metabolites are formed through the oxidation of the tetrahydrofuran (B95107) and aniline (B41778) moieties of the amprenavir molecule. fda.govdrugbank.com Other identified pathways include oxidation on the aliphatic chain and N-dealkylation leading to the loss of the tetrahydrofuran ring. nih.gov Glucuronide conjugates of these oxidized metabolites have also been detected as minor metabolites in both urine and feces. drugbank.comnih.gov

Table 2: Characterized Oxidative Metabolites of Amprenavir

| Metabolite | Site of Oxidation/Modification |

|---|---|

| M1 | N-dealkylation (loss of tetrahydrofuran ring) nih.gov |

| M2 | Aliphatic chain nih.gov |

| M3 | Tetrahydrofuran ring nih.gov |

| M4 | Tetrahydrofuran ring nih.gov |

| M5 | Aniline ring nih.gov |

Plasma Protein Binding Dynamics of Amprenavir

Amprenavir is extensively bound to plasma proteins, with approximately 90% of the drug being bound in circulation. nih.govovid.comnih.govnih.gov This high degree of protein binding is a significant pharmacokinetic characteristic that influences the drug's distribution and clearance. The unbound, or free, fraction of the drug is the pharmacologically active portion available to interact with its target and to be cleared from the body. nih.gov

The primary plasma proteins to which amprenavir binds are alpha-1-acid glycoprotein (AAG) and, to a lesser extent, albumin. nih.gov In vitro binding studies have quantified the fractional binding to be approximately 89% for AAG and 42% for albumin. nih.gov AAG is considered the predominant binding protein for amprenavir in plasma. nih.govnih.gov Concentrations of AAG can fluctuate due to various factors, and this variability can, in turn, influence the total plasma concentration and apparent clearance of amprenavir. oipub.comnih.govnih.gov Specifically, an inverse relationship has been observed between AAG concentration and the apparent total clearance of amprenavir. nih.govnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Albumin |

| Alpha-1-Acid Glycoprotein (AAG) |

| Amprenavir |

| Fosamprenavir |

| Fosamprenavir calcium |

| Indinavir (B1671876) |

| Ketoconazole |

| Nelfinavir |

| Quinidine |

| Rifabutin |

| Rifampicin |

| Ritonavir |

| Saquinavir |

| Sulfaphenazole |

| Terfenadine |

Influence of Protein Binding on Unbound Drug Concentration

Fosamprenavir is a prodrug that is rapidly and extensively converted to amprenavir upon oral administration. nih.gov Therefore, the pharmacokinetic principles governing protein binding are primarily discussed in the context of amprenavir. Amprenavir exhibits a high degree of binding to plasma proteins, approximately 90%. nih.govnih.govoup.com This binding is not uniform across all plasma proteins; the primary binding protein for amprenavir is alpha-1-acid glycoprotein (AAG), with albumin also contributing to a lesser extent. nih.govdrugbank.comnih.gov In vitro studies have demonstrated that amprenavir's fractional binding is 89% to AAG and 42% to albumin. nih.gov

The concentration of plasma proteins, particularly AAG, can significantly influence the pharmacokinetics of total amprenavir. AAG levels can fluctuate based on various factors, including age, race, and the presence of inflammatory conditions such as HIV infection. nih.gov A notable inverse relationship has been observed between AAG concentrations and the apparent total clearance (CL/F) of amprenavir. nih.govresearchgate.net For instance, studies have shown that individuals with lower AAG concentrations exhibit a higher amprenavir CL/F. nih.gov

However, it is crucial to distinguish between total and unbound drug concentrations, as only the unbound fraction is pharmacologically active. researchgate.netresearchgate.netfrontiersin.org While variations in AAG levels impact the total concentration of amprenavir, the unbound, or free, drug concentrations are not significantly affected. nih.govresearchgate.net This is a critical concept in understanding the clinical pharmacology of highly protein-bound drugs like amprenavir. The body effectively maintains a state of equilibrium, and although total drug levels may vary with protein concentrations, the concentration of the active, unbound drug remains relatively stable.

In a study involving patients receiving amprenavir in combination with ritonavir, the mean free fraction of amprenavir in plasma was found to be 8.6%, with a range of 4.4% to 20%. nih.gov This highlights that a small but vital portion of the drug is available to exert its therapeutic effect. The potential for drug-drug interactions at the protein binding level also exists. For example, in vitro studies have shown that the presence of lopinavir (B192967) can increase the unbound fraction of amprenavir, whereas ritonavir does not appear to affect it. nih.gov

Table 1: Amprenavir Protein Binding Characteristics

| Parameter | Value | Primary Binding Proteins |

|---|---|---|

| Total Plasma Protein Binding | ~90% | Alpha-1-acid glycoprotein (AAG) and Albumin |

| Fractional Binding to AAG (in vitro) | 89% | |

| Fractional Binding to Albumin (in vitro) | 42% | |

| Mean Free Fraction in Plasma (in vivo) | 8.6% (Range: 4.4-20%) | N/A |

Excretion Pathways of Amprenavir and its Metabolites

The elimination of amprenavir, the active form of fosamprenavir, is predominantly achieved through hepatic metabolism, with subsequent excretion of its metabolites. nih.govjwatch.org The renal pathway plays a minor role in the excretion of the parent drug. nih.govnih.gov

Studies involving radiolabeled amprenavir have provided detailed insights into its excretion pathways. Following a single oral dose of [14C]-amprenavir, the median total recovery of the administered radioactivity was approximately 89%. nih.gov The primary route of excretion was found to be through the feces, accounting for about 75% of the administered dose, while the urine accounted for roughly 14%. nih.gov

Unchanged amprenavir is virtually undetectable in both urine and feces, indicating extensive metabolism prior to excretion. nih.gov The majority of the drug recovered in the feces consists of metabolites. Two major metabolites have been identified, resulting from the oxidation of the tetrahydrofuran and aniline moieties of amprenavir. drugbank.comnih.gov These two metabolites account for approximately 94% of the dose excreted in the feces. nih.gov Glucuronide conjugates of these oxidized metabolites have also been identified as minor metabolites in both urine and feces. drugbank.com

The excretion of radioactivity in the feces is a relatively slow process, with most of the recovered dose being excreted within 240 hours (10 days) post-administration. nih.gov In contrast, the excretion of metabolites in the urine occurs more rapidly, with the majority being eliminated within 48 hours. nih.gov The low percentage of unchanged amprenavir excreted in the urine (less than 1%) underscores the limited role of renal clearance in the elimination of the parent drug. nih.govnih.gov

Table 2: Excretion of Amprenavir and Metabolites

| Excretion Route | Percentage of Administered Dose | Primary Forms Excreted |

|---|---|---|

| Feces | ~75% | Metabolites (Oxidized forms of amprenavir) |

| Urine | ~14% | Metabolites (including glucuronide conjugates) |

| Unchanged Amprenavir in Urine | <1% | N/A |

| Unchanged Amprenavir in Feces | Below limit of quantitation | N/A |

Mechanistic Studies of Drug Drug Interactions

Amprenavir's Role as a Cytochrome P450 3A4 (CYP3A4) Inhibitor and Inducer

Amprenavir (B1666020) exhibits a dual effect on CYP3A4, acting as both an inhibitor and an inducer of this critical drug-metabolizing enzyme. nih.gov This complex behavior necessitates careful consideration when co-administered with other medications that are also metabolized by CYP3A4.

Amprenavir is characterized as a mechanism-based inhibitor of CYP3A4. researchgate.net This type of inhibition occurs when the drug is converted by the enzyme into a reactive metabolite that then irreversibly inactivates the enzyme. This process is distinct from competitive inhibition, where the drug simply competes with other substrates for the active site. The inactivation of CYP3A4 by amprenavir is a time-dependent process that requires the catalytic action of the enzyme itself.

Studies have shown that pre-incubation of human liver microsomes with amprenavir increases its inhibitory potency, a hallmark of mechanism-based inhibition. researchgate.net The specific molecular mechanism involves the formation of a metabolic intermediate that forms a covalent bond with the CYP3A4 enzyme, rendering it non-functional. nih.gov This irreversible inactivation leads to a sustained decrease in the metabolic capacity of CYP3A4 until new enzyme is synthesized. This potent inhibitory effect is a key reason for the significant pharmacokinetic interactions observed with co-administered CYP3A4 substrates.

In addition to its inhibitory effects, amprenavir can also induce the expression and activity of CYP3A4. nih.gov This induction is primarily mediated through the activation of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that functions as a xenobiotic sensor. researchgate.netnih.gov

Upon binding to amprenavir, PXR translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific response elements in the promoter region of the CYP3A4 gene, leading to an increase in its transcription. nih.gov The subsequent increase in CYP3A4 mRNA results in greater synthesis of the enzyme, thereby enhancing the metabolic capacity for CYP3A4 substrates over time. nih.gov This inductive effect can counteract the inhibitory effect, leading to a complex net impact on drug metabolism that can be challenging to predict.

Interaction with P-Glycoprotein (P-gp) as a Substrate and Inducer

Amprenavir is a known substrate of P-glycoprotein (P-gp), an efflux transporter that is highly expressed in various tissues, including the intestinal epithelium, blood-brain barrier, and kidneys. nih.gov As a P-gp substrate, amprenavir is actively transported out of cells, which can limit its oral absorption and penetration into sanctuary sites like the central nervous system.

Furthermore, research indicates that amprenavir can also act as an inducer of P-gp. This induction is also mediated through the activation of the pregnane X receptor (PXR), which regulates the expression of the ABCB1 gene that encodes for P-gp. The increased expression of P-gp can lead to enhanced efflux of co-administered drugs that are also P-gp substrates, potentially reducing their systemic concentrations and therapeutic efficacy.

Enzymatic and Transporter-Mediated Interactions with Other Antiretroviral Agents

The dual role of amprenavir as a CYP3A4 inhibitor/inducer and a P-gp substrate/inducer leads to numerous clinically significant interactions with other antiretroviral agents. These interactions are often complex and can result in either increased or decreased plasma concentrations of the co-administered drugs, or of amprenavir itself.

One of the most notable interactions is with ritonavir (B1064), another protease inhibitor that is a more potent CYP3A4 inhibitor than amprenavir. nih.gov Co-administration of fosamprenavir (B192916) with low-dose ritonavir is a common clinical strategy to "boost" amprenavir plasma concentrations. Ritonavir's potent inhibition of CYP3A4 significantly reduces the first-pass metabolism of amprenavir, leading to higher systemic exposure and allowing for more convenient dosing regimens. nih.gov

Interactions with non-nucleoside reverse transcriptase inhibitors (NNRTIs) are also significant. For instance, nevirapine, a CYP3A4 inducer, can decrease amprenavir exposure. nih.gov Conversely, efavirenz, another NNRTI, can also reduce amprenavir concentrations. mayoclinic.org The table below summarizes some of the key interactions between fosamprenavir (and its active metabolite amprenavir) and other antiretroviral agents.

| Co-administered Antiretroviral | Effect on Amprenavir Pharmacokinetics | Effect on Co-administered Drug Pharmacokinetics | Mechanism of Interaction |

|---|---|---|---|

| Ritonavir | ↑ AUC, ↑ Cmin | - | Potent inhibition of CYP3A4-mediated metabolism of amprenavir. nih.gov |

| Nevirapine | ↓ AUC (25-35%) | Not significantly altered | Induction of CYP3A4 by nevirapine, leading to increased metabolism of amprenavir. nih.gov |

| Efavirenz | ↓ Cmin | Not significantly altered | Induction of CYP3A4 by efavirenz, increasing amprenavir metabolism. mayoclinic.org |

| Lopinavir (B192967)/Ritonavir | ↓ AUC, ↓ Cmin | ↓ Lopinavir AUC and Cmin | Complex interaction involving mutual induction and/or inhibition of CYP3A4. fda.gov |

| Atazanavir | ↑ Amprenavir AUC | ↑ Atazanavir AUC | Mutual inhibition of CYP3A4-mediated metabolism. fda.govdrugbank.com |

| Dolutegravir (B560016) | No significant change | ↓ Dolutegravir AUC (35%) | Induction of UGT1A1 by fosamprenavir-ritonavir, leading to increased dolutegravir metabolism. nih.gov |

AUC: Area under the concentration-time curve; Cmin: Minimum plasma concentration.

Theoretical Considerations for Predicting Drug Interaction Potentials

Given the complex nature of amprenavir's interactions, predicting the potential for and magnitude of drug-drug interactions is a critical aspect of its clinical use. Several theoretical and modeling approaches are employed to this end.

In vitro studies using human liver microsomes and cell-based assays are fundamental in characterizing a drug's potential as a substrate, inhibitor, or inducer of metabolic enzymes and transporters. These studies provide initial data on inhibition constants (Ki) and induction potential that can be used in predictive models.

In silico models are increasingly utilized to predict drug-drug interactions. These computational approaches range from simple static models to more complex dynamic systems. mdpi.com

Structure-activity relationship (SAR) models can be used to predict whether a compound is likely to be a substrate, inhibitor, or inducer of a particular enzyme or transporter based on its chemical structure. mdpi.com

Physiologically based pharmacokinetic (PBPK) modeling is a more sophisticated approach that integrates in vitro data with physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual patient. nih.govyoutube.com PBPK models can be used to simulate the impact of co-administering multiple drugs and can account for the complex interplay between inhibition and induction over time. nih.gov These models are valuable tools for predicting the clinical consequences of drug interactions and for informing dosing recommendations. nih.gov

The development and validation of these predictive models are crucial for optimizing antiretroviral therapy and minimizing the risk of adverse outcomes due to drug-drug interactions involving fosamprenavir.

Preclinical and in Vitro Virology Research

Antiviral Activity of Amprenavir (B1666020) in Various In Vitro Cell Culture Models

The antiviral efficacy of amprenavir has been demonstrated across a diverse range of in vitro cell culture systems, confirming its activity in cell types relevant to HIV-1 pathogenesis. Studies have utilized various human cell lines, including T-lymphoblastoid lines (e.g., CEM, MT-2, MT-4), which are standard models for assessing antiretroviral agents. nih.govmedchemexpress.comasm.org Additionally, its activity has been evaluated in HEK293 cells, a human embryonic kidney line often used in reporter gene assays, and HeLa cell lines engineered to express HIV-1 receptors (CD4, CCR5, and CXCR4), such as TZM-bl cells. medchemexpress.complos.org

Beyond immortalized cell lines, the potent activity of amprenavir has been confirmed in primary human cells, which are more representative of the in vivo environment. These include peripheral blood lymphocytes (PBLs) and monocyte-derived macrophages (M/M), a key viral reservoir. researchgate.net In a study comparing its efficacy, amprenavir demonstrated substantial activity against the M-tropic HIV-1 BaL strain in both acutely infected macrophages and PBLs at similar concentrations. researchgate.net Amprenavir has also shown inhibitory effects on the invasion of Huh-7 hepatocarcinoma cell lines, suggesting a potential role in inhibiting MMP proteolytic activation. medchemexpress.com

| Cell Line/Type | HIV-1 Strain | Assay Type | Measured Endpoint (IC50/EC50) |

|---|---|---|---|

| Human MT2 Cells | HIV-1 LAI | MTT Assay | 0.03 µM |

| HEK293 Cells | Wild-Type HIV-1 Clade B | Luciferase Reporter Assay | 1.8 nM - 10.7 nM |

| Primary Macrophages (M/M) | HIV-1 BaL (M-tropic) | p24 Antigen Production | 0.011 µM (acute infection) |

| Peripheral Blood Lymphocytes (PBL) | HIV-1 BaL (M-tropic) | p24 Antigen Production | 0.031 µM (acute infection) |

| CEM Cells | HIV-1 IIIB | MTT-based Cytotoxicity Assay | EC50 of 0.03 µM |

Inhibition of Wild-Type HIV-1 Replication in Lymphoblastoid and Peripheral Blood Lymphocyte Cell Lines

Amprenavir effectively inhibits the replication of wild-type (non-mutated) HIV-1 strains in both continuously growing lymphoblastoid cell lines and primary peripheral blood lymphocytes (PBLs). In lymphoblastoid T-cell lines like MT-2, amprenavir has demonstrated 50% inhibitory concentrations (IC50) as low as 0.03 µM against the HIV-1 LAI strain. medchemexpress.com Similarly, studies using the HIV-1IIIB strain in PBLs have shown potent inhibition. nih.gov

Direct comparative studies have assessed the efficacy of amprenavir in acutely infected PBLs and primary macrophages. In this setting, amprenavir inhibited HIV-1 replication at similar concentrations, with a 50% effective concentration (EC50) of 0.031 µM in PBLs. researchgate.net Complete suppression of viral replication in both cell types was achieved at a concentration of approximately 2 µM. researchgate.net These findings confirm that amprenavir is a potent inhibitor of wild-type HIV-1 replication in the primary target cells of the virus.

| Cell Type | HIV-1 Strain | Inhibitory Concentration (IC50/EC50) |

|---|---|---|

| Peripheral Blood Lymphocytes | HIV-1 IIIB | Potent inhibition noted (specific value varies by assay) |

| Peripheral Blood Lymphocytes | HIV-1 BaL | 0.031 µM |

| MT-2 Lymphoblastoid Cells | HIV-1 LAI | 0.03 µM |

| Peripheral Blood Mononuclear Cells (PBMC) | Wild-Type Isolate | Effective inhibition demonstrated |

Evaluation of Amprenavir Efficacy Against HIV-1 Strains with Defined Resistance Mutations

The development of drug resistance is a major challenge in antiretroviral therapy. The efficacy of amprenavir against HIV-1 strains harboring specific resistance-associated mutations in the protease enzyme has been a key area of investigation. The signature mutations associated with in vitro resistance to amprenavir include M46I/L, I47V, and notably I50V. asm.orgnih.gov

Studies have shown that as the number of protease mutations increases, the susceptibility to amprenavir decreases. nih.gov The I50V mutation, in particular, distinguishes the resistance profile of amprenavir from other protease inhibitors. asm.org Research analyzing the kinetic effects of mutations showed that specific single substitutions significantly reduce the inhibitory activity of amprenavir. For instance, compared to wild-type protease, the I84V, V32I, and I50V mutations resulted in 6-fold, 10-fold, and 30-fold reductions in inhibition by amprenavir, respectively. nih.gov Some amprenavir-selected mutants have also been shown to confer cross-resistance to other protease inhibitors, such as lopinavir (B192967). nih.gov For example, a mutant with L10F/M46I/I47V/I50V mutations showed a 31-fold increase in lopinavir resistance. nih.gov

| Protease Mutant | Fold Reduction in Inhibition (vs. Wild-Type) | Key Finding |

|---|---|---|

| PRI50V | 30-fold | Signature mutation for amprenavir resistance. |

| PRV32I | 10-fold | Associated with multi-drug resistance. |

| PRI84V | 6-fold | Mutation at an active site residue. |

| L10F/M46I/I47V/I50V | Significant increase in IC50 | Confers high-level resistance to amprenavir and cross-resistance to lopinavir. |

| M46I/I47V/I50V | Initial IC50: 2,135 nM | A common combination of mutations conferring amprenavir resistance. |

Development and Application of In Vitro Antiviral Susceptibility Assays (e.g., IC50 Determination)

Determining the in vitro susceptibility of HIV-1 to amprenavir is crucial for preclinical evaluation and clinical monitoring. This is typically quantified by the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the drug concentration required to inhibit 50% of viral replication or activity in culture. creative-diagnostics.com A variety of assays have been developed and applied for this purpose.

Commonly used methods include:

MTT-Based Assays : These assays measure the metabolic activity of host cells. In the context of HIV, which causes cell death (cytopathic effect), the assay quantifies the ability of the drug to protect cells from virus-induced killing. The IC50 is the concentration that protects 50% of the cells. nih.govasm.org

p24 Antigen Production ELISA : This method directly measures the amount of a core viral protein, p24 antigen, released into the cell culture supernatant. A reduction in p24 levels corresponds to an inhibition of viral replication. oup.com

Reporter Gene Assays : These assays utilize genetically engineered cell lines (like TZM-bl) that contain a reporter gene (e.g., luciferase) under the control of the HIV-1 promoter. Viral infection leads to the expression of the reporter, and the drug's efficacy is measured by the reduction in reporter activity. medchemexpress.complos.org

These phenotypic resistance assays provide a direct measure of how susceptible a given viral isolate is to an inhibitor. nih.gov The data generated, often expressed as a fold-change in IC50 relative to a wild-type reference virus, is essential for correlating viral genotype with phenotypic resistance. oup.com

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization of Fosamprenavir (B192916) Calcium

Spectroscopic techniques are fundamental in elucidating the molecular structure and solid-state properties of fosamprenavir calcium. These methods provide a detailed fingerprint of the compound, which is essential for its identification and characterization.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis of fosamprenavir calcium. In a 0.5 N hydrochloric acid solution, fosamprenavir calcium exhibits a maximum absorbance (λmax) at 262.8 nm. This characteristic absorption is utilized in spectrophotometric methods for the determination of the drug in bulk and pharmaceutical formulations.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the fosamprenavir calcium molecule. The FTIR spectrum of fosamprenavir calcium (Form I) displays characteristic absorption bands that confirm its molecular structure. These bands are crucial for identifying the compound and for studying its interactions with other molecules.

| Wavenumber (cm⁻¹) | Assignment |

| 3372 | O-H stretching |

| 3243 | N-H stretching (amide and amine) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for the structural elucidation of fosamprenavir calcium. Both ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. While specific chemical shift data from research literature is not extensively detailed here, ¹H NMR is instrumental in identifying and characterizing the chemical composition and any structural changes, particularly when fosamprenavir calcium is part of a complex formulation.

Powder X-ray Diffraction (PXRD): PXRD is a critical technique for characterizing the solid-state properties of fosamprenavir calcium, including its crystallinity and polymorphism. Different polymorphic forms of fosamprenavir calcium exhibit distinct PXRD patterns. For instance, the commercially available Form I has characteristic diffraction peaks at 2θ angles of 5.74°, 9.92°, 11.44°, 13.78°, 15.14°, 17.93°, 19.70°, 20.66°, 21.62°, 22.06°, 22.90°, 24.52°, and 26.82°. Other polymorphic forms, such as Form II and Form III, have their own unique sets of diffraction peaks.

| Polymorphic Form | Characteristic PXRD Peaks (2θ) |

| Form I | 5.74°, 9.92°, 11.44°, 13.78°, 15.14°, 17.93°, 19.70°, 20.66°, 21.62°, 22.06°, 22.90°, 24.52°, 26.82° |

| Form II | 14.6°, 16.5°, 17.6°, 19.2°, 25.4° |

| Form III | 20.5°, 22.0°, 22.7°, 29.7° |

Chromatographic Separation and Quantification Methods for Research Studies

Chromatographic techniques are indispensable for the separation, identification, and quantification of fosamprenavir calcium and its related substances in various matrices.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of fosamprenavir calcium. A variety of methods have been developed and validated for its quantification in bulk drug and pharmaceutical dosage forms. These methods typically employ a C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen orthophosphate or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector at wavelengths ranging from 264 nm to 266 nm.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC methods offer advantages over conventional HPLC in terms of speed, resolution, and solvent consumption. While specific UHPLC methods for fosamprenavir calcium are less commonly reported in the available literature, the principles of HPLC are readily transferable to UHPLC systems for improved analytical performance.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a simple, rapid, and cost-effective method for the quantification of fosamprenavir calcium. One validated HPTLC method uses silica gel 60 F254 plates with methanol (B129727) as the mobile phase. The detection is carried out densitometrically at 270 nm, and the method has been shown to be linear over a concentration range of 200–800 ng/spot with a reported Rf value of 0.69 ± 0.01 oup.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. LC-MS/MS methods have been developed for the quantification of fosamprenavir in biological matrices such as plasma. These methods often utilize a C18 column and a mobile phase of methanol, formic acid, and acetonitrile. The parent and product ions are monitored in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. For fosamprenavir, the transition m/z 586.19 → 57.07 is often monitored.

| Technique | Stationary Phase | Mobile Phase | Detection |

| HPLC | C18 (e.g., YMC Pack ODS AQ, X-Bridge C18) | Buffer (e.g., Potassium Dihydrogen Orthophosphate) and Acetonitrile | UV at 265 nm |

| HPTLC | Silica gel 60 F254 | Methanol | Densitometry at 270 nm |

| LC-MS/MS | C18 (e.g., Zorbax) | Methanol, 0.1% v/v Formic Acid, and Acetonitrile | MRM (m/z 586.19 → 57.07) |

Development and Validation of Stability-Indicating Analytical Methods

Stability-indicating methods are crucial for assessing the intrinsic stability of a drug substance and for monitoring the formation of degradation products over time. The development and validation of such methods are a regulatory requirement for new drug substances.

A stability-indicating HPLC method for fosamprenavir calcium has been developed and validated according to International Conference on Harmonisation (ICH) guidelines. This method is capable of separating the intact drug from its degradation products, thus providing a specific measure of the drug's stability. The validation of these methods typically includes parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Forced degradation studies are performed to intentionally degrade the drug substance under more severe conditions than those used for accelerated stability testing. These studies help to identify the likely degradation products and establish the degradation pathways of the drug.

Fosamprenavir calcium has been subjected to forced degradation under various stress conditions, including:

Acidic hydrolysis: Significant degradation occurs, leading to the formation of impurities.

Basic hydrolysis: Considerable degradation is observed.

Oxidative degradation: The drug substance shows significant degradation.

Thermal, photolytic, and humidity stress: Fosamprenavir calcium is found to be relatively stable under these conditions.

The degradation products are well-resolved from the main peak of fosamprenavir using stability-indicating HPLC methods nih.govresearchgate.net. While the specific chemical structures of all degradants are not always fully elucidated in every study, the separation of these products is a critical step in ensuring the analytical method's specificity.

Polymorphism and Crystallinity Characterization in Pharmaceutical Research

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physicochemical properties of a drug, including its solubility, dissolution rate, and stability.

Fosamprenavir calcium is known to exist in different solid forms, including crystalline Form I (the commercial form) and an amorphous form nih.govscielo.br. The characterization of these forms is essential for ensuring consistent product quality and performance.

Various analytical techniques are employed to characterize the polymorphism and crystallinity of fosamprenavir calcium:

Differential Scanning Calorimetry (DSC): Provides information on melting points, phase transitions, and heat of fusion.

Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature, which can indicate the presence of solvates or hydrates.

Powder X-ray Diffraction (PXRD): As previously mentioned, this is a key technique for identifying different crystalline forms based on their unique diffraction patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy: Can differentiate between polymorphs based on subtle differences in their vibrational spectra.

Scanning Electron Microscopy (SEM): Used to visualize the morphology and particle size of the different solid forms.

Studies have shown that the presence of water is fundamental for maintaining the crystallinity of Form I fosamprenavir calcium nih.govscielo.br. Furthermore, under accelerated stability conditions, Form I has been shown to be polymorphically stable nih.govscielo.br.

Computational Chemistry and Molecular Modeling Studies

Structure-Activity Relationship (SAR) Analysis of Amprenavir (B1666020) Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For amprenavir, SAR analyses have been crucial in identifying the key structural components responsible for its potent inhibition of HIV-1 protease.

The core of amprenavir features an (R)-(hydroxyethylamino)sulfonamide isostere, which mimics the transition state of the natural peptide substrate of the protease. nih.govmdpi.com SAR studies have explored modifications at several key positions to enhance binding affinity and combat drug resistance:

P2 Moiety : The tetrahydrofuran (B95107) (THF) group in the P2 position of amprenavir makes critical interactions within a hydrophobic pocket of the enzyme. wikipedia.org Studies involving the replacement of this moiety with structures like N-phenyloxazolidinone-5-carboxamide have been conducted to explore new interactions. nih.gov Variations in substitutions on the phenyl ring of these oxazolidinone analogues significantly impact binding affinity, with 3-substituted analogues generally showing higher affinity than 2- or 4-substituted ones. nih.gov

P1' and P2' Moieties : The P1' and P2' positions also play a significant role. The aniline (B41778) moiety at P1' and the sulfonamide group at P2' contribute to the inhibitor's binding. gpatindia.com Replacing the P2' phenylsulfonamide with bioisosteres like benzothiazoles has led to analogues with highly potent activity. nih.gov

These studies highlight that potent inhibition relies on a combination of hydrophobic interactions within the enzyme's pockets and specific hydrogen bonds with backbone atoms, particularly in the active site.

Molecular Docking Simulations of Amprenavir with HIV Protease

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org It is widely used to understand the binding mode of inhibitors like amprenavir in the active site of HIV-1 protease.

Docking simulations consistently show that amprenavir binds in the active site cavity, which is located at the interface of the two identical monomers of the dimeric HIV-1 protease. nih.govresearchgate.net The binding is characterized by a network of hydrogen bonds and extensive hydrophobic interactions.

Key interactions identified through docking studies include:

Hydrogen Bonds : The hydroxyl group of amprenavir forms crucial hydrogen bonds with the catalytic aspartic acid residues (Asp25 and Asp25'). researchgate.net The sulfonamide and carbamate (B1207046) groups also participate in hydrogen bonding with backbone atoms of the protease, contributing to the stability of the complex. researchgate.net

Hydrophobic Interactions : The isobutyl group, the aniline ring, and the tetrahydrofuran (THF) moiety of amprenavir fit into the hydrophobic pockets (S1, S1', S2, S2') of the enzyme. wikipedia.org These interactions with residues such as Val32, Ile50, Ile84, and Val82 are critical for high-affinity binding. nih.govresearchgate.net

Ensemble docking studies, which use multiple conformations of the receptor, have demonstrated that the flexibility of the HIV-1 protease, particularly in its "flap" regions (residues 45-55), significantly affects the predicted binding modes and energies. nih.govnih.gov These studies reveal that considering receptor flexibility is crucial for accurately predicting the induced fit and binding affinity of amprenavir. nih.gov

A comparative docking analysis of FDA-approved protease inhibitors found that crucial amino acid residues for binding include Asp25, Gly27, Ala28, and Asp29. researchgate.net The binding mode analysis provides a structural basis for understanding amprenavir's potency and for designing new inhibitors.

Table 1: Key Interacting Residues in Amprenavir-HIV-1 Protease Complex Identified by Molecular Docking

| Interaction Type | Amprenavir Moiety | HIV-1 Protease Residues | Reference |

|---|---|---|---|

| Hydrogen Bonding | Hydroxyl Group | Asp25, Asp25' | researchgate.net |

| Hydrogen Bonding | Sulfonamide/Carbamate | Active Site Backbone | researchgate.net |

| Hydrophobic Interaction | Tetrahydrofuran (THF) | Ile50, Ile84 | wikipedia.orgresearchgate.net |

| Hydrophobic Interaction | Isobutyl Group / Aniline Ring | Val32, Val82 | nih.govresearchgate.net |

Molecular Dynamics Simulations to Investigate Ligand-Protein Binding Conformational Changes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the amprenavir-HIV-1 protease complex over time, revealing conformational changes that are not apparent from static docking models. These simulations are essential for understanding the mechanisms of drug resistance and the role of protein flexibility in inhibitor binding.

MD studies have shown that the flap regions of the protease are highly flexible and their dynamics are critical for ligand binding and release. ucsd.edu Upon binding amprenavir, the flaps adopt a "closed" conformation, sequestering the inhibitor within the active site. ucsd.edu

Simulations of amprenavir with drug-resistant mutant forms of the protease have elucidated the molecular basis of resistance. rsc.org For example:

V82F/I84V Mutations : These mutations reduce the binding affinity of amprenavir primarily by decreasing van der Waals interactions. ucsd.edu The mutations can also affect the equilibrium between the semi-open and closed conformations of the flaps. ucsd.edu

G48T/L89M Mutations : These mutations in the protease cause an increase in the volume of the active site and induce more curling of the flap tips, leading to weaker binding of the inhibitor. rsc.org The resistance is driven by a decrease in van der Waals interactions between amprenavir and the mutated protease. rsc.org

V32I, I50V, and I84V Mutations : These mutations significantly affect the structural flexibility and motion of the protease flaps, which in turn disrupts the interactions with amprenavir and leads to a decrease in binding ability. researchgate.netconsensus.app

Furthermore, MD simulations have highlighted the importance of the protonation state of the catalytic aspartate dyad (Asp25/Asp25'). The protonation state can significantly impact the conformational dynamics of the flaps and the interaction network between the inhibitor and the protease, thereby stabilizing the binding of amprenavir. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Protease Inhibition

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. plos.org For HIV-1 protease inhibitors, QSAR models are developed to predict the inhibitory activity of new compounds and to guide the design of more potent analogues.

Several QSAR studies have been performed on amprenavir derivatives. In one multidimensional QSAR study on a series of 55 amprenavir analogues, robust models were generated. scirp.orgresearchgate.net

A Topomer CoMFA (Comparative Molecular Field Analysis) model produced a cross-validated r² (q²) of 0.608 and a non-cross-validated r² of 0.811. scirp.orgresearchgate.net

A receptor-modeling (6D-QSAR) approach, which simulates induced fit, yielded a model with a q² of 0.504 and a predictive r² of 0.895. scirp.orgresearchgate.net

These models generate 3D contour maps that indicate regions where steric bulk or specific electrostatic properties (positive or negative charges) are likely to increase or decrease the inhibitory activity. scirp.org The information from these maps is valuable for designing new amprenavir analogues with improved protease inhibitory activity. scirp.orgresearchgate.net

Other studies have compared different modeling methods, such as support vector machine (SVM), partial-least squares regression (PLSR), and back-propagation neural network (BPNN), to build reliable QSAR models for HIV-1 protease inhibitors. nih.gov These studies help in identifying which molecular descriptors (e.g., 3D-MoRSE, GETAWAY) have a significant influence on the inhibitory constant (Ki) and the dissociation rate constant (k_off). nih.gov

Table 2: Statistical Parameters from a QSAR Study of Amprenavir Derivatives

| QSAR Method | Cross-validated r² (q²) | Non-cross-validated r² (r²) | Predictive r² | Reference |

|---|---|---|---|---|

| Topomer CoMFA | 0.608 | 0.811 | Not Reported | scirp.orgresearchgate.net |

| Receptor-Modeling (6D-QSAR) | 0.504 | 0.574 | 0.895 | scirp.orgresearchgate.net |

In Silico Prediction of Binding Affinities and Drug-Target Interactions (e.g., against other viral proteases)

In silico methods are widely used to predict the binding affinity of ligands to their targets and to explore potential interactions with other proteins, a process known as drug repositioning or repurposing.

For amprenavir, thermodynamic integration and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods have been used to calculate absolute binding free energies. ucsd.eduasm.org These calculations can accurately predict binding affinities and explain the structure-affinity relationship (SAR) of different inhibitors. ucsd.edu For instance, the binding affinity of amprenavir to wild-type HIV-1 protease is high (in the picomolar to low nanomolar range), but it is significantly reduced against resistant mutants like I50V and V82F/I84V. nih.gov Calorimetric studies have confirmed these predictions, showing that the loss of binding affinity is often due to a less favorable binding enthalpy. nih.gov